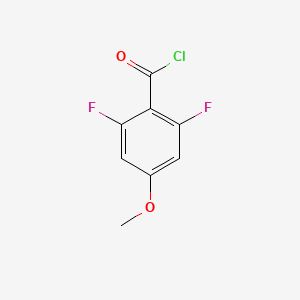

2,6-Difluoro-4-methoxybenzoyl chloride

描述

Significance of Acyl Chlorides in Contemporary Organic Synthesis

Acyl chlorides, also known as acid chlorides, are a class of organic compounds characterized by the functional group -COCl. wikipedia.org They are highly reactive derivatives of carboxylic acids and serve as crucial intermediates in a multitude of organic transformations. wikipedia.orgfiveable.me Their heightened reactivity stems from the electron-withdrawing nature of the chlorine atom, which polarizes the carbonyl carbon and makes it highly susceptible to nucleophilic attack. numberanalytics.com This inherent reactivity makes acyl chlorides superior acylating agents compared to their corresponding carboxylic acids. savemyexams.com

In contemporary organic synthesis, acyl chlorides are extensively used for the preparation of a wide array of functional groups, including esters, amides, and anhydrides. wikipedia.orgnumberanalytics.com These reactions typically proceed via a nucleophilic acyl substitution mechanism, where a nucleophile attacks the carbonyl carbon, leading to the expulsion of the chloride ion as a good leaving group. numberanalytics.comsavemyexams.com The reactions are often rapid and irreversible, leading to high yields of the desired products. libretexts.orgquizlet.com This efficiency is a significant advantage in multi-step syntheses where high yields are paramount. quizlet.comthestudentroom.co.uk Furthermore, acyl chlorides are key reagents in Friedel-Crafts acylation reactions, a fundamental method for forming carbon-carbon bonds with aromatic rings to produce ketones. allen.in

Unique Attributes of Fluorinated and Methoxy-substituted Benzoyl Chlorides

The introduction of fluorine atoms and methoxy (B1213986) groups onto the benzoyl chloride scaffold imparts unique chemical and physical properties. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect. stackexchange.com This effect can significantly influence the reactivity of the acyl chloride, often enhancing the electrophilicity of the carbonyl carbon. researchgate.net In the context of fluorinated benzoyl chlorides, this can lead to faster reaction rates in nucleophilic substitution reactions. stackexchange.com Furthermore, the presence of fluorine can alter the conformational preferences and intermolecular interactions of molecules, which can be exploited in crystal engineering and the design of materials with specific properties. researchgate.net

Conversely, the methoxy group is an electron-donating group through resonance, which can modulate the reactivity of the benzoyl chloride. This electronic effect can influence the regioselectivity of reactions on the aromatic ring. Methoxy-substituted benzoyl chlorides are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. nih.govganeshremedies.com For instance, 4-methoxybenzoyl chloride is a widely used reagent in the synthesis of stilbene (B7821643) and dihydrostilbene derivatives, which have shown potential as anti-cancer agents. ganeshremedies.com The interplay of these electronic effects from both fluorine and methoxy substituents can lead to complex and finely tuned reactivity profiles.

Position of 2,6-Difluoro-4-methoxybenzoyl Chloride within the Research Landscape

This compound occupies a specific niche within the landscape of chemical research as a multifunctional building block. Its structure combines the high reactivity of an acyl chloride with the unique electronic properties conferred by the two fluorine atoms and the methoxy group. The fluorine atoms in the ortho positions to the acyl chloride group provide significant steric hindrance and strong electron withdrawal, which can influence the kinetics and outcome of acylation reactions. The para-methoxy group, in turn, can direct further functionalization of the aromatic ring.

This particular substitution pattern makes this compound a valuable precursor for the synthesis of complex, highly substituted aromatic compounds. These compounds are of interest in medicinal chemistry and materials science, where precise control over molecular structure and electronics is crucial. For example, substituted benzoyl chlorides are widely used as intermediates for producing plant protection agents, drugs, dyes, and plastics. google.com The synthesis of this compound can be achieved through the chlorination of the corresponding substituted benzaldehyde. google.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 125369-56-4 chemsrc.com |

| Molecular Formula | C8H5ClF2O2 |

| Molecular Weight | 206.58 g/mol |

| Appearance | Not specified, likely a liquid or low-melting solid |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Density | Not specified |

Emerging Research Questions and Methodological Challenges Pertaining to the Compound

The unique structure of this compound gives rise to several emerging research questions and methodological challenges. A primary area of investigation is the exploration of its reactivity with a diverse range of nucleophiles. Understanding how the steric and electronic effects of the ortho-fluorine atoms and the para-methoxy group influence the outcomes of these reactions is a key research goal. For instance, will the steric hindrance around the acyl chloride favor reactions with smaller nucleophiles?

Methodological challenges associated with this compound are typical for highly reactive acyl chlorides, including its sensitivity to moisture. libretexts.orgchemistrysteps.com Hydrolysis of the acyl chloride to the corresponding carboxylic acid is a common side reaction that must be carefully controlled by using anhydrous solvents and inert atmospheres. libretexts.orgchemistrysteps.com Another challenge lies in achieving selective transformations in the presence of multiple reactive sites. For example, developing conditions that favor nucleophilic attack at the acyl chloride over substitution on the aromatic ring is a significant synthetic hurdle. Future research will likely focus on developing novel catalytic systems and reaction conditions to overcome these challenges and fully exploit the synthetic potential of this compound.

Table 2: Summary of Research Focus and Challenges

| Area | Description |

|---|---|

| Reactivity Studies | Investigating the influence of steric and electronic effects of the substituents on reactions with various nucleophiles. |

| Synthetic Applications | Exploring its use as a building block for novel pharmaceuticals, agrochemicals, and materials with tailored properties. |

| Methodological Development | Overcoming challenges related to its high reactivity, such as moisture sensitivity and the potential for side reactions. |

| Catalysis | Designing selective catalytic systems that can control the regioselectivity of reactions involving this multifunctional compound. |

Structure

3D Structure

属性

IUPAC Name |

2,6-difluoro-4-methoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O2/c1-13-4-2-5(10)7(8(9)12)6(11)3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVJWYHJWQQEEKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)F)C(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381120 | |

| Record name | 2,6-Difluoro-4-methoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125369-56-4 | |

| Record name | 2,6-Difluoro-4-methoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Development for 2,6 Difluoro 4 Methoxybenzoyl Chloride

Precursor-Based Synthetic Pathways

The most direct method for the preparation of 2,6-Difluoro-4-methoxybenzoyl chloride involves the conversion of the carboxylic acid group of 2,6-Difluoro-4-methoxybenzoic acid into an acyl chloride. This transformation is typically accomplished using standard chlorinating agents.

Synthesis from 2,6-Difluoro-4-methoxybenzoic Acid

The conversion of 2,6-Difluoro-4-methoxybenzoic acid to its acyl chloride derivative is a standard procedure in organic synthesis. The primary methods involve activation with either oxalyl chloride or thionyl chloride, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF).

The reaction of 2,6-Difluoro-4-methoxybenzoic acid with oxalyl chloride is a widely used method for the synthesis of the corresponding acyl chloride. This method is favored for its mild reaction conditions and the formation of gaseous byproducts (CO, CO2, and HCl), which can be easily removed from the reaction mixture. A catalytic amount of DMF is typically added to facilitate the reaction.

The general procedure involves dissolving the carboxylic acid in an inert solvent, such as dichloromethane (B109758) (CH2Cl2), followed by the addition of oxalyl chloride and a catalytic amount of DMF. The reaction is typically stirred at room temperature until the evolution of gas ceases, indicating the completion of the reaction. The solvent and excess reagents are then removed under reduced pressure to yield the crude acyl chloride, which can be used in subsequent steps without further purification.

Table 1: Reaction Conditions for Activation with Oxalyl Chloride

| Reagent | Solvent | Temperature | Catalyst |

|---|

Thionyl chloride (SOCl2) is another common reagent for the conversion of carboxylic acids to acyl chlorides. Similar to oxalyl chloride, the byproducts of this reaction, sulfur dioxide (SO2) and hydrogen chloride (HCl), are gaseous and easily removed. The reaction is often carried out in the presence of a catalytic amount of DMF.

In a typical procedure, 2,6-Difluoro-4-methoxybenzoic acid is treated with an excess of thionyl chloride, which can also serve as the solvent. Alternatively, an inert solvent like toluene (B28343) or dichloromethane can be used. The reaction mixture is heated to reflux to ensure complete conversion. After the reaction is complete, the excess thionyl chloride and solvent are removed by distillation, often under reduced pressure, to afford the desired acyl chloride.

Table 2: Reaction Conditions for Activation with Thionyl Chloride

| Reagent | Solvent | Temperature | Catalyst |

|---|

Synthetic Routes to 2,6-Difluoro-4-methoxybenzoic Acid

The availability of 2,6-Difluoro-4-methoxybenzoic acid is crucial for the synthesis of the target acyl chloride. Several synthetic strategies have been developed to prepare this key precursor.

One of the primary routes to 2,6-Difluoro-4-methoxybenzoic acid involves a multi-step synthesis starting from readily available fluorinated anisole (B1667542) derivatives, such as 3,5-difluoroanisole (B31663). A common strategy involves the ortho-lithiation of the anisole derivative followed by carboxylation.

The process begins with the deprotonation of 3,5-difluoroanisole at one of the positions ortho to the methoxy (B1213986) group using a strong base, typically an organolithium reagent like n-butyllithium, in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF) at low temperatures. The resulting aryllithium species is then quenched with a source of carbon dioxide, such as dry ice (solid CO2) or a stream of CO2 gas, to introduce the carboxylic acid functionality. An acidic workup is then performed to protonate the carboxylate and yield 2,6-Difluoro-4-methoxybenzoic acid.

Alternative synthetic strategies for 2,6-Difluoro-4-methoxybenzoic acid may involve the modification of other functionalized fluorinated aromatic compounds. For instance, a synthetic route could potentially start from a suitably substituted difluoronitrobenzene or difluoroaniline derivative. Such a route would likely involve a sequence of reactions including nucleophilic aromatic substitution to introduce the methoxy group, followed by conversion of the other functional group (e.g., nitro or amino) into a carboxylic acid via diazotization and subsequent reactions. However, these routes can be more complex and may involve multiple steps with varying yields.

Optimization of Synthetic Conditions

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. The process generally involves reacting the carboxylic acid with a chlorinating agent. Common reagents for this purpose include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). The optimization of reaction conditions, such as the choice of solvent and catalyst, is crucial for maximizing reaction efficiency and product purity.

The selection of a solvent is critical in the synthesis of acyl chlorides as it can influence reaction rates, side-product formation, and the ease of product isolation. For the synthesis of benzoyl chlorides, inert aprotic solvents are typically preferred to prevent solvolysis of the highly reactive acyl chloride product.

Commonly used solvents and their potential impact on the synthesis of this compound include:

Dichloromethane (DCM) & 1,2-Dichloroethane (DCE): These chlorinated solvents are often used due to their inertness and ability to dissolve both the starting carboxylic acid and the chlorinating agents. Their relatively low boiling points simplify removal after the reaction is complete.

Toluene & Benzene (B151609): Aromatic hydrocarbons can also serve as effective solvents. Benzene has been historically used in the synthesis of 4-methoxybenzoyl chloride. prepchem.com These solvents are capable of dissolving the starting materials and are inert to the reaction conditions.

Hexane: Often used during recrystallization to purify the final product. prepchem.com

Excess Thionyl Chloride: In some procedures, thionyl chloride can act as both the reagent and the solvent. However, this requires a more rigorous purification process to remove the excess reagent, which has a high boiling point.

The efficiency of the reaction is also dependent on the solvent's ability to facilitate the decomposition of intermediates. For instance, in reactions using oxalyl chloride, the solvent's polarity can influence the stability of the reactive intermediates.

Interactive Data Table: Properties of Common Solvents for Acyl Chloride Synthesis

| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Key Characteristics |

| Dichloromethane | 39.6 | 9.1 | Inert, good solubility for reactants, easy to remove. |

| 1,2-Dichloroethane | 83.5 | 10.4 | Higher boiling point allows for higher reaction temperatures. |

| Toluene | 110.6 | 2.4 | Good solvent for aromatic acids, inert. |

| Thionyl Chloride | 76 | 9.1 | Can be used as both reagent and solvent; excess must be removed. |

Catalysts are frequently employed to accelerate the rate of acyl chloride formation. The choice of catalyst often depends on the chlorinating agent used.

N,N-Dimethylformamide (DMF): When thionyl chloride or oxalyl chloride is used, a catalytic amount of DMF is often added. chemicalbook.com DMF reacts with the chlorinating agent to form the Vilsmeier reagent, a highly reactive electrophilic species. This intermediate then reacts with the carboxylic acid to form the acyl chloride, regenerating the catalyst in the process. This catalytic cycle significantly increases the reaction rate. A procedure for the synthesis of 4-methoxybenzoyl chloride specifies the use of DMF with thionyl chloride. prepchem.com

Pyridine (B92270): In some preparations, pyridine or other amine bases are used. While they can catalyze the reaction, they primarily function as acid scavengers, neutralizing the HCl gas produced when using reagents like thionyl chloride. This can be important for substrates sensitive to acidic conditions.

Phase-Transfer Catalysts: For reactions involving reactants in different phases, phase-transfer catalysts can enhance reaction rates by facilitating the transfer of reactants across the phase boundary.

The selection of the appropriate catalyst and chlorinating agent is a key aspect of process optimization, balancing reaction speed with the potential for side reactions and purification challenges.

Interactive Data Table: Common Reagents and Catalysts in Acyl Chloride Formation

| Reagent/Catalyst | Role | Typical Reaction |

| Thionyl Chloride (SOCl₂) | Chlorinating Agent | R-COOH + SOCl₂ → R-COCl + SO₂ + HCl |

| Oxalyl Chloride ((COCl)₂) | Chlorinating Agent | R-COOH + (COCl)₂ → R-COCl + CO + CO₂ + HCl |

| N,N-Dimethylformamide (DMF) | Catalyst | Forms Vilsmeier reagent intermediate with chlorinating agent. chemicalbook.com |

| Pyridine | Catalyst/Acid Scavenger | Neutralizes HCl byproduct. |

Advanced Synthetic Strategies and Novel Approaches

While the traditional conversion from carboxylic acid remains the primary route, ongoing research explores novel synthetic methodologies that could offer alternative pathways or applications for fluorinated benzoyl systems.

The carbon-fluorine bond is the strongest single bond in organic chemistry, making it notoriously inert. However, recent advancements have focused on the selective activation and functionalization of C-F bonds. nih.govresearchgate.net This strategy, known as defluorinative functionalization, uses readily available polyfluorinated compounds as platforms to build more complex molecules. nih.govresearchgate.net

While not a direct route to this compound itself, this approach is relevant for the subsequent modification of fluorinated aromatic systems. For instance, a highly fluorinated benzoyl derivative could potentially undergo selective C-F bond cleavage and replacement with another functional group, providing access to novel chemical structures that are difficult to synthesize via traditional methods. researchgate.net The unique reactivity of C-F bonds in acyl and aryl fluorides can allow for facile substitution reactions. nih.gov This approach is particularly valuable for late-stage modification of complex molecules. rsc.org

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling a wide range of transformations under mild conditions. mdpi.comresearchgate.net This methodology is particularly effective for generating radical species, including those from fluorinated compounds. acs.org

In the context of fluorinated benzoyl systems, photoredox catalysis offers several potential applications:

Radical Precursors: Benzoyl chlorides and related derivatives can serve as precursors to acyl radicals or aryl radicals under photocatalytic conditions. sigmaaldrich.com These radicals can then participate in various coupling or addition reactions to form new C-C or C-heteroatom bonds.

Trifluoromethylation and Perfluoroalkylation: A significant area of photoredox catalysis involves the introduction of fluorinated groups onto aromatic systems. mdpi.comresearchgate.net While the title compound is already fluorinated, related photoredox strategies could be employed to further functionalize the aromatic ring or use the benzoyl system as a building block in more complex syntheses. The combination of photoredox catalysis with other catalytic modes, such as N-heterocyclic carbene (NHC) catalysis, has been used to prepare β-trifluoromethylketones from aroyl fluorides. nih.gov

These photocatalytic methods are valued for their high functional group tolerance and mild reaction conditions, making them suitable for complex molecule synthesis. mdpi.comacs.org

For the industrial-scale production of fine chemicals like this compound, flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing. researchgate.netsigmaaldrich.com Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. nih.gov

Key advantages relevant to the synthesis of fluorinated intermediates include:

Enhanced Safety: Many reactions, including chlorinations, are highly exothermic. Flow reactors have a high surface-area-to-volume ratio, allowing for superior heat control and minimizing the risk of thermal runaways. sigmaaldrich.comuc.pt This also allows for the safe use of hazardous reagents or the handling of unstable intermediates. pharmtech.com

Improved Control and Reproducibility: Precise control over reaction parameters such as temperature, pressure, and residence time leads to higher consistency and reproducibility between runs. nih.govuc.pt

Scalability: Scaling up a process in flow chemistry is typically achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than redesigning large-scale batch reactors. uc.pt

A relevant example is the continuous flow synthesis of a precursor for the antiepileptic drug rufinamide, which starts from 2,6-difluorobenzyl alcohol. uc.pt This demonstrates the successful application of flow technology to structurally similar difluorinated aromatic compounds, highlighting its potential for the safe and efficient large-scale synthesis of this compound and its derivatives.

Interactive Data Table: Comparison of Batch vs. Continuous Flow Processing

| Parameter | Batch Processing | Continuous Flow Processing |

| Heat Transfer | Limited by vessel surface area; risk of hotspots. | Excellent; high surface-area-to-volume ratio. uc.pt |

| Safety | Higher risk with hazardous reagents due to large volumes. | Minimized quantities of hazardous materials at any given time. pharmtech.com |

| Process Control | Difficult to maintain uniform temperature and mixing. | Precise control over temperature, pressure, and residence time. nih.gov |

| Scalability | Requires significant redevelopment for larger vessels. | Achieved by longer run times or numbering-up. uc.pt |

| Reproducibility | Can vary between batches. | High consistency and reproducibility. uc.pt |

Industrial Relevance and Analogous Synthetic Considerations

The industrial-scale synthesis of halogenated methoxybenzoyl chlorides, which are structurally analogous to this compound, relies on well-established and cost-effective chemical transformations. These methods are primarily centered around the conversion of corresponding benzoic acids or benzaldehydes into the more reactive acid chloride. The choice of starting material and chlorinating agent is often dictated by factors such as raw material availability, cost, reaction efficiency, and environmental considerations.

A prevalent industrial method involves the direct chlorination of a substituted benzoic acid. researchgate.netchemicalbook.com Common chlorinating agents for this transformation include thionyl chloride (SOCl₂), oxalyl chloride (C₂Cl₂O₂), and phosphorus pentachloride (PCl₅). wikipedia.org For the synthesis of 4-methoxybenzoyl chloride (also known as p-anisoyl chloride), a widely used intermediate, the reaction of p-methoxybenzoic acid with thionyl chloride is a conventional route. guidechem.comganeshremedies.com To facilitate the reaction, a catalyst such as N,N-dimethylformamide (DMF) or pyridine is often added. patsnap.comprepchem.com Industrial processes aim for high purity and yield, with some patented methods reporting yields exceeding 98%. patsnap.com The reaction conditions are typically mild, often involving refluxing the mixture, followed by distillation to recover the solvent and purify the product. patsnap.com

An alternative approach that avoids some of the corrosive and environmentally hazardous by-products of thionyl chloride (such as HCl and SO₂) utilizes benzotrichloride (B165768) derivatives. One patented method describes the synthesis of p-anisoyl chloride by reacting p-methoxybenzoic acid with trichloromethylbenzene in the presence of a Lewis acid catalyst like zinc chloride. guidechem.comgoogle.com This process can achieve high yields (around 97%) and offers the advantage of producing hydrochloric acid as a recyclable by-product. guidechem.comgoogle.com Another variation employs solid phosgene (B1210022) (triphosgene, BTC) in a solvent like dichloroethane, which also allows for mild reaction conditions and high product purity. patsnap.com

For benzoyl chlorides with halogen substituents on the aromatic ring, similar strategies are employed. The synthesis of 2-chlorobenzoyl chloride can be achieved by the direct chlorination of 2-chlorobenzaldehyde. A patented process describes this conversion using chlorine gas in the presence of a catalytic amount of phosphorus pentachloride, achieving yields of over 90% with high purity. google.com

The preparation of more heavily halogenated analogues, such as 3,5-dichlorobenzoyl chloride , can involve different starting materials and synthetic pathways. One industrial method starts from trimesoyl chloride, which undergoes decarboxylation-chlorination under the action of a nickel-based catalyst to yield the desired product. patsnap.com Another multi-step route begins with benzoyl chloride, which is first subjected to sulfonation, followed by chlorination and a final desulfurization step to introduce the chloro groups at the 3 and 5 positions. google.comgoogle.com This highlights how the specific substitution pattern on the benzene ring can necessitate distinct and more complex industrial routes.

These industrial methods prioritize efficiency, scalability, and safety. The workup for these reactions typically involves distillation under reduced pressure to isolate the final benzoyl chloride product, which is often sensitive to moisture. chemicalbook.compatsnap.comgoogle.comnbinno.com The choice of solvent, catalyst, and reaction conditions is optimized to maximize conversion, minimize by-product formation, and simplify purification on a large scale.

Table 1: Industrial Preparation Methods for Analogous Halogenated Methoxybenzoyl Chlorides

| Compound Name | Starting Material | Reagent(s) | Catalyst/Initiator | Key Conditions | Yield |

|---|---|---|---|---|---|

| 4-Methoxybenzoyl chloride | p-Methoxybenzoic acid | Thionyl chloride | N,N-Dimethylformamide (DMF) | Reflux in benzene | Not specified |

| 4-Methoxybenzoyl chloride | p-Methoxybenzoic acid | Trichloromethylbenzene | Zinc chloride | 100-150°C, 5-10 hours | 97% |

| 4-Methoxybenzoyl chloride | p-Methoxybenzoic acid | Triphosgene (BTC) | Pyridine or DMF | Reflux in dichloroethane | ~98% |

| o-Methoxybenzoyl chloride | o-Methoxybenzoic acid | Triphosgene (BTC) | Pyridine or DMF | 40-45°C, reflux | ~98% |

| 2-Chlorobenzoyl chloride | 2-Chlorobenzaldehyde | Chlorine (Cl₂) | Phosphorus pentachloride (PCl₅) | 140-170°C | 93% |

| 3,5-Dichlorobenzoyl chloride | Trimesoyl chloride | - | Ni-based catalyst | 180-220°C | 89-93% |

| 3,5-Dichlorobenzoyl chloride | Benzoyl chloride | SO₃, Chlorinating agent | Quaternary phosphonium (B103445) salt | Multi-step process | ~94% |

Chemical Reactivity and Mechanistic Investigations of 2,6 Difluoro 4 Methoxybenzoyl Chloride

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is the hallmark reaction of acyl chlorides. This process typically proceeds through a tetrahedral intermediate via an addition-elimination mechanism. The rate and feasibility of this reaction are influenced by the nature of the nucleophile and the substituents on the benzoyl ring. In the case of 2,6-Difluoro-4-methoxybenzoyl chloride, the para-methoxy group increases electron density at the carbonyl carbon through resonance, which would be expected to decrease its electrophilicity. Conversely, the two ortho-fluoro groups are strongly electron-withdrawing via induction, which increases the electrophilicity of the carbonyl carbon. These opposing electronic effects, combined with the steric hindrance from the ortho-fluorine atoms, dictate the compound's reactivity profile.

Reactions with Oxygen-Based Nucleophiles (e.g., Alcohols, Carboxylic Acids)

The reaction of this compound with oxygen-based nucleophiles, such as alcohols or carboxylic acids, leads to the formation of esters and anhydrides, respectively.

With Alcohols (Esterification): In the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct, this compound reacts with alcohols to form the corresponding 2,6-difluoro-4-methoxybenzoate esters. The reaction proceeds via nucleophilic attack of the alcohol's oxygen on the carbonyl carbon.

With Carboxylic Acids (Anhydride Formation): The reaction with a carboxylate salt (formed by deprotonating a carboxylic acid) yields a mixed anhydride. This reaction also follows the nucleophilic acyl substitution pathway where the carboxylate anion acts as the nucleophile.

The steric bulk of the two ortho-fluoro substituents may slow the rate of reaction compared to unhindered benzoyl chlorides, particularly with bulky alcohols or carboxylic acids.

Reactions with Nitrogen-Based Nucleophiles (e.g., Amines, Amides, Hydrazines)

Nitrogen-based nucleophiles are generally more reactive than oxygen-based nucleophiles and readily react with this compound.

With Amines (Amidation): Primary and secondary amines react rapidly to form N-substituted amides. Typically, two equivalents of the amine are used: one as the nucleophile and the second as a base to sequester the liberated HCl.

With Amides: While less common, the nitrogen of an amide can act as a nucleophile, though it is much less reactive than an amine.

With Hydrazines: Hydrazines react to form hydrazides, which are useful intermediates in organic synthesis.

The general reactivity trend for these nucleophiles is influenced by their basicity and steric profile.

| Nucleophile | Product | General Reactivity |

| Primary Amine (R-NH₂) | N-Alkyl/Aryl Amide | High |

| Secondary Amine (R₂-NH) | N,N-Dialkyl/Aryl Amide | Moderate to High |

| Hydrazine (NH₂-NH₂) | Hydrazide | High |

Reactions with Sulfur-Based Nucleophiles (e.g., Thiocyanates)

Sulfur-based nucleophiles are potent due to the high polarizability of sulfur. libretexts.org Thiols (mercaptans) and their conjugate bases (thiolates) react with acyl chlorides to form thioesters. The thiocyanate (B1210189) ion (SCN⁻) is an ambidentate nucleophile and can attack via the sulfur or nitrogen atom. In reactions with hard electrophiles like acyl chlorides, attack through the nitrogen atom to form an isothiocyanate derivative can occur, but attack through the more nucleophilic sulfur atom to yield an acyl thiocyanate is also possible. msu.edu The nucleophilicity of sulfur is generally greater than that of oxygen. msu.edu

Acylation of Sterically Hindered Nucleophiles

The two fluorine atoms at the ortho positions of this compound introduce significant steric hindrance around the carbonyl group. This steric crowding can impede the approach of bulky nucleophiles. While this may decrease the reaction rate, the increased electrophilicity of the carbonyl carbon due to the inductive effect of the fluorine atoms can partially compensate for this. For particularly hindered nucleophiles, the reaction may require more forcing conditions, such as higher temperatures or the use of a catalyst, to proceed at a reasonable rate.

Solvolysis Reaction Mechanisms

Solvolysis is a reaction where the solvent acts as the nucleophile. For benzoyl chlorides in solvents like water, alcohols, or carboxylic acids, solvolysis leads to the corresponding carboxylic acid, ester, or anhydride. The mechanism of solvolysis for substituted benzoyl chlorides can range from a bimolecular addition-elimination pathway to a dissociative unimolecular SN1-type mechanism involving an acylium ion intermediate. researchgate.netresearchgate.net

The choice of mechanism is highly dependent on the electronic nature of the ring substituents and the ionizing power of the solvent. researchgate.netresearchgate.net

Addition-Elimination: Favored by electron-withdrawing groups that stabilize the tetrahedral intermediate.

SN1-type: Favored by electron-donating groups that can stabilize the formation of a positive charge on the acylium ion.

For this compound, the para-methoxy group is strongly electron-donating through resonance, which would favor the SN1 pathway by stabilizing the acylium ion. However, the two ortho-fluoro groups are strongly electron-withdrawing by induction, which would destabilize a positive charge and favor the addition-elimination pathway. The ultimate pathway is a balance of these competing effects and solvent properties.

Kinetic Studies and Rate Constant Determination

Application of the Extended Grunwald-Winstein Equation

The Extended Grunwald-Winstein equation is a powerful tool in physical organic chemistry for elucidating solvolysis reaction mechanisms. wikipedia.orgbeilstein-journals.org It correlates the logarithm of the rate constant (k) of a solvolysis reaction in a specific solvent to that in a reference solvent (k₀, typically 80% aqueous ethanol). The equation is expressed as:

log(k/k₀) = lNT + mYCl

Here, l represents the sensitivity of the reaction rate to the solvent's nucleophilicity (NT), and m is the sensitivity to the solvent's ionizing power (YCl, for chloride leaving groups). mdpi.com The magnitude of the l and m parameters provides insight into the degree of bond-making and bond-breaking in the transition state of the rate-determining step. mdpi.comresearchgate.net

Analysis of Solvent Ionizing Power (m-values)

The m-value quantifies the sensitivity of the solvolysis rate to the ionizing power of the solvent. wikipedia.org A high m-value (approaching 1.0) is characteristic of a reaction proceeding through a dissociative (SN1-like) mechanism, where a significant positive charge develops on the substrate in the transition state as the leaving group departs. wikipedia.org For benzoyl chlorides, electron-donating substituents that can stabilize the formation of an acylium cation intermediate typically lead to higher m-values.

In the case of this compound, the para-methoxy group is a strong electron-donating group via resonance, which would stabilize a developing positive charge and favor a dissociative pathway. However, the two ortho-fluorine atoms are strongly electron-withdrawing by induction, which would destabilize such a cation. researchgate.net This creates a competing electronic effect. Studies on 4-methoxybenzoyl chloride have indicated a limiting SN1 mechanism, whereas benzoyl chlorides with electron-withdrawing groups tend toward associative pathways. arkat-usa.org Therefore, the m-value for this compound is expected to reflect a balance between these opposing influences.

To illustrate how m-values are determined, consider the hypothetical solvolysis data for this compound in various aqueous solvent mixtures presented below.

| Solvent (% v/v) | YCl | NT | k × 10-4 s-1 (Hypothetical) | log(k/k₀) (Hypothetical) |

|---|---|---|---|---|

| 100% EtOH | -2.52 | 0.37 | 0.50 | -1.30 |

| 90% EtOH | -0.89 | 0.16 | 2.51 | -0.60 |

| 80% EtOH | 0.00 | 0.00 | 10.00 | 0.00 |

| 50% Acetone | -0.85 | -0.37 | 1.58 | -0.80 |

| 90% TFE | 2.84 | -3.30 | 251.19 | 1.40 |

This table presents hypothetical data for illustrative purposes. A multiple regression analysis of log(k/k₀) against NT and YCl would yield the l and m values. Given the substituent effects, the m-value would likely be moderate, perhaps in the range of 0.4-0.6, suggesting a transition state with some carbocationic character but less developed than a full SN1 process.

Analysis of Solvent Nucleophilicity (l-values)

The l-value measures the sensitivity of the solvolysis rate to solvent nucleophilicity. beilstein-journals.org A large l-value (typically > 0.7) signifies a high degree of nucleophilic participation by the solvent in the rate-determining step, characteristic of an associative (SN2-like) or an addition-elimination mechanism where the addition step is rate-limiting. mdpi.com For reactions with low sensitivity to solvent nucleophilicity, l-values are small.

The solvolysis of this compound is subject to competing factors that influence its l-value. The strong inductive withdrawal by the two ortho-fluorines makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, which would favor a higher l-value. ebyu.edu.tr Conversely, the resonance donation from the para-methoxy group and potential steric hindrance from the ortho-substituents could disfavor the formation of a crowded pentacoordinate intermediate, leading to a lower l-value. arkat-usa.org Analysis of substrates like phenyl chloroformate, which proceeds through an addition-elimination mechanism, yields high l-values (e.g., ~1.6). mdpi.com

Using the hypothetical data from the table above, a multiple regression analysis would also provide the l-value. An l-value in the range of 0.8-1.2 might be anticipated, suggesting that solvent nucleophilic assistance is a significant component of the reaction mechanism, likely pointing towards a bimolecular or addition-elimination pathway.

Investigation of Mechanistic Spectrum: SN1-SN2 Continuum

The solvolysis mechanisms of benzoyl chlorides rarely represent pure SN1 or SN2 pathways but rather exist on a mechanistic continuum. nih.gov The specific pathway is highly dependent on the substituents, the solvent, and the leaving group. arkat-usa.org The l and m values derived from the Extended Grunwald-Winstein equation are critical in placing a reaction on this SN1-SN2 spectrum.

For this compound, the analysis points towards a borderline mechanism. The para-methoxy group promotes a dissociative character (SN1-like), while the ortho-fluoro substituents promote an associative character (SN2-like or addition-elimination). The ratio of l/m is often used to compare the relative importance of nucleophilic attack versus charge separation in the transition state. mdpi.com A high l/m ratio suggests a mechanism with predominantly associative character, whereas a low ratio indicates a more dissociative process.

Based on the expected moderate m and significant l values, the reaction likely proceeds via one of two competing pathways or a merged mechanism:

A dissociative SN2 pathway (SN1-like): Characterized by considerable bond-breaking in the transition state, leading to significant carbocationic character, but with some degree of nucleophilic solvent assistance.

An addition-elimination pathway: Where a solvent molecule first adds to the carbonyl carbon to form a tetrahedral intermediate. The formation of this intermediate could be the rate-determining step, which would be consistent with a high sensitivity to solvent nucleophilicity (l-value).

The precise nature of the mechanism would be a fine balance of these effects, placing it firmly in the borderline region between the unimolecular and bimolecular extremes. nih.gov

Role of Ortho-Fluorine and Para-Methoxy Substituents on Reaction Pathways

The electronic and steric effects of the substituents on the aromatic ring are paramount in dictating the solvolysis pathway of this compound.

Para-Methoxy Group: This group is a powerful resonance electron donor (+R effect) and a weak inductive electron withdrawer (-I effect). masterorganicchemistry.com The dominant resonance effect strongly activates the ring and, more importantly, stabilizes any positive charge that develops at the para position, including the carbonyl carbon, through delocalization. youtube.com This stabilization significantly favors a dissociative, SN1-like mechanism by lowering the activation energy for the formation of an acylium cation.

Ortho-Fluorine Substituents: Fluorine is the most electronegative element, exerting a very strong electron-withdrawing inductive effect (-I effect). researchgate.net Having two fluorine atoms ortho to the carbonyl group powerfully withdraws electron density from the reaction center, destabilizing the formation of a positively charged acylium ion. This effect strongly disfavors an SN1 pathway and promotes an associative mechanism (SN2 or addition-elimination) where the buildup of positive charge is minimized. ebyu.edu.tr While fluorine can also donate electron density via resonance (+R effect), this is weak and is overwhelmingly overshadowed by its inductive pull. researchgate.net Additionally, the ortho-fluorines may introduce steric hindrance around the reaction center, potentially impeding the approach of a solvent nucleophile, though this effect is generally less significant than for larger groups like methyl. arkat-usa.orgrsc.org

The resulting reaction pathway is a consequence of the "tug-of-war" between the SN1-promoting para-methoxy group and the SN2-promoting ortho-fluoro groups. The ultimate mechanism is therefore highly sensitive to the solvent environment, which can selectively solvate and stabilize different transition states along the SN1-SN2 continuum.

Radical-Mediated Reactions

Exploration as a Radical Precursor in Photocatalytic Transformations

Beyond ionic reactions, aroyl chlorides have emerged as valuable precursors for the generation of acyl radicals under visible-light photoredox catalysis. rsc.org This strategy offers a modern, mild, and efficient method for forming C-C bonds and synthesizing valuable molecules, such as complex ketones and heterocycles. rsc.orgresearchgate.net

The general mechanism involves a photocatalyst that, upon excitation by visible light, becomes a potent single-electron reductant. This excited photocatalyst can then reduce the aroyl chloride, which possesses a suitable reduction potential. The resulting radical anion is unstable and rapidly fragments, cleaving the carbon-chlorine bond to release a chloride anion and the desired acyl radical.

For this compound, this process would generate the 2,6-difluoro-4-methoxybenzoyl radical. This highly reactive intermediate can then engage in a variety of subsequent transformations, such as Giese-type additions to electron-deficient olefins. researchgate.net Although specific studies employing this compound as a radical precursor were not identified in the surveyed literature, its chemical structure is analogous to other aroyl chlorides that have been successfully used in such transformations. rsc.org

A hypothetical photocatalytic reaction setup is outlined in the table below.

| Component | Role | Example |

|---|---|---|

| This compound | Radical Precursor | 1.0 equiv |

| Michael Acceptor (e.g., Acrylate) | Radical Trap | 1.5 equiv |

| Photocatalyst | Light Absorber / SET Agent | fac-Ir(ppy)3 or Ru(bpy)3Cl2 |

| Sacrificial Electron Donor | Reductant / Quencher | Hantzsch Ester or Amine |

| Solvent | Reaction Medium | DMF or Acetonitrile (B52724) |

| Light Source | Energy Input | Blue LED (450 nm) |

This table presents a typical, illustrative setup for a photocatalytic reaction involving an aroyl chloride. The electronic properties conferred by the fluoro and methoxy (B1213986) substituents on the resulting acyl radical could influence its stability and reactivity in subsequent coupling reactions.

Computational Chemistry in Mechanistic Elucidation

Computational chemistry has emerged as an indispensable tool for elucidating the mechanisms of chemical reactions. By modeling molecules and their interactions at the quantum level, researchers can predict and understand reactivity, transition states, and the energetic favorability of different reaction pathways. This is particularly valuable for reactive intermediates that are difficult to study experimentally.

Theoretical Investigations of Heterolytic Bond Dissociation Energies

A pivotal aspect of understanding the reactivity of this compound is the energy required to break the covalent bond between the carbonyl carbon and the chlorine atom. Theoretical studies, particularly ab initio calculations, have been employed to determine the heterolytic bond dissociation energies (BDEs) for a range of substituted benzoyl chlorides. researcher.liferesearcher.lifemdpi.com These calculations provide a quantitative measure of the energy required to cleave the C-Cl bond, resulting in the formation of a benzoyl cation and a chloride anion.

For a series of chloro- and fluoro-substituted benzoyl chlorides, these theoretical BDEs have been systematically calculated. While specific data for this compound is not explicitly detailed in seminal studies, the trends observed for other fluorinated analogues offer significant insights. The presence of electron-withdrawing fluorine atoms on the benzene (B151609) ring is generally expected to influence the stability of the resulting carbocation and, consequently, the heterolytic BDE.

| Substituted Benzoyl Chloride | Calculated Heterolytic BDE (kcal/mol) |

|---|---|

| Benzoyl chloride | 150.2 |

| 4-Fluorobenzoyl chloride | 152.1 |

| 2-Fluorobenzoyl chloride | 155.8 |

| 2,6-Difluorobenzoyl chloride | Not explicitly available in the primary literature, but expected to be higher than single fluorine substitutions. |

Correlation of Computational Data with Experimental Kinetic Parameters

A powerful validation of theoretical models is the correlation of computational data with experimentally observed reaction rates. For the solvolysis of substituted benzoyl chlorides, a strong correlation has been established between the calculated heterolytic bond dissociation energies and the logarithm of the experimental rate constants (log k). researcher.liferesearcher.lifemdpi.com This correlation underscores the predictive power of computational chemistry in understanding and quantifying chemical reactivity.

Specifically, for a series of benzoyl chlorides, including those with fluoro-substituents, the rate constants for solvolysis in weakly nucleophilic media have been shown to align with the computationally derived BDEs. researcher.liferesearcher.lifemdpi.com This relationship suggests that the cleavage of the C-Cl bond is a critical, rate-determining step in the reaction mechanism under these conditions. A higher calculated BDE corresponds to a slower reaction rate, as more energy is required to reach the transition state leading to the carbocation intermediate.

| Substituent | Calculated Heterolytic BDE (kcal/mol) | Experimental log k (solvolysis) |

|---|---|---|

| 4-Methoxy | Lower than unsubstituted | Higher than unsubstituted |

| 4-Methyl | Slightly lower than unsubstituted | Slightly higher than unsubstituted |

| Hydrogen | 150.2 | Baseline |

| 4-Chloro | Slightly higher than unsubstituted | Slightly lower than unsubstituted |

| 4-Fluoro | 152.1 | Lower than unsubstituted |

Modeling of Transition States and Intermediates in Reactive Pathways

Beyond bond dissociation energies, computational chemistry allows for the detailed modeling of transition states and reactive intermediates. koreascience.krkoreascience.kr For reactions involving this compound, such as solvolysis, the structure and energetics of the transition state leading to the benzoyl cation intermediate can be calculated. These models provide a three-dimensional picture of the atomic rearrangements that occur during the reaction, including the elongation of the C-Cl bond and changes in the geometry of the benzoyl group.

The modeling of these transient species is crucial for distinguishing between different possible reaction mechanisms, such as a concerted SN2-like pathway versus a stepwise SN1-like pathway. For substituted benzoyl chlorides, the nature of the transition state can vary depending on the substituents and the solvent. koreascience.krkoreascience.kr Computational models can help to elucidate the degree of charge separation and the extent of bond breaking and bond making in the transition state, offering a more nuanced understanding of the reaction mechanism than can be obtained from experimental data alone.

Derivatization and Functionalization Strategies Utilizing 2,6 Difluoro 4 Methoxybenzoyl Chloride

Synthesis of Amides and Esters Bearing the 2,6-Difluoro-4-methoxybenzoyl Moiety

The reaction of acid halides, such as 2,6-difluoro-4-methoxybenzoyl chloride, with amines or alcohols is a primary and widely used method for the synthesis of amides and esters, respectively. libretexts.org The high reactivity of the acyl chloride facilitates the acylation of nucleophiles like the nitrogen atom in amines and the oxygen atom in alcohols.

The synthesis of amides from acyl chlorides and amines is typically a vigorous, exothermic reaction that proceeds readily at room temperature or under cooling. hud.ac.uk A base, such as triethylamine, is often added to neutralize the hydrogen chloride (HCl) gas produced as a byproduct. hud.ac.uk While no direct synthesis of a simple amide from this compound is detailed, a multistep synthesis of novel benzoylurea (B1208200) derivatives incorporates the related 2,6-difluorobenzoyl structure. mdpi.com In this process, a 2,6-difluorobenzoyl isocyanate intermediate is reacted with various aminothiophenols to yield complex amide products, demonstrating the utility of the core structure in amide bond formation. mdpi.com

Ester synthesis follows a similar mechanistic pathway, where an alcohol or phenol (B47542) attacks the electrophilic carbonyl carbon of the acyl chloride. libretexts.org These reactions are also generally vigorous and produce HCl as a byproduct. libretexts.org For less reactive starting materials, such as phenols, conversion to a more nucleophilic phenoxide ion using a base like sodium hydroxide (B78521) can improve reaction rates and yields. libretexts.org

Table 1: General Reactions for Amide and Ester Synthesis

| Reaction Type | Reactants | General Conditions | Product Type |

|---|---|---|---|

| Amidation | This compound + Primary/Secondary Amine | Inert solvent, often with a non-nucleophilic base (e.g., triethylamine) | N-substituted-2,6-difluoro-4-methoxybenzamide |

| Esterification | This compound + Alcohol/Phenol | Inert solvent, may require a base for phenols | Alkyl/Aryl 2,6-difluoro-4-methoxybenzoate |

Construction of Novel Heterocyclic Systems

This compound serves as a precursor for building more complex molecular architectures, including various heterocyclic ring systems.

The 2,6-difluorobenzoyl moiety has been successfully incorporated into complex molecules containing a pyrimidine (B1678525) ring. mdpi.com In a reported synthesis, 2,6-difluorobenzamide (B103285) was used as a starting material, which was converted to 2,6-difluorobenzoyl isocyanate via reaction with oxalyl chloride. mdpi.com This intermediate subsequently reacted with substituted aminothiophenols that bear a pyrimidine group. This pathway leads to the formation of 2,6-Difluoro-N-((phenyl)carbamoyl) benzamide (B126) derivatives, where the phenyl group is substituted with a thio-linked pyrimidine moiety, such as in 2,6-Difluoro-N-((4-(((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)thio)phenyl)carbamoyl) benzamide. mdpi.com This demonstrates a strategy for linking the benzoyl chloride-derived structure to a pre-formed pyrimidine ring through an amide bond. mdpi.com

A direct application of this compound has been demonstrated in the synthesis of halogenated, non-nitro benzothiazinones (BTZs). nih.gov These compounds are of interest for their potential biological activities. nih.govnih.gov The synthesis involves a multi-step, one-pot procedure.

The process begins with the reaction of this compound with ammonium (B1175870) thiocyanate (B1210189) in acetonitrile (B52724). This forms an acylisothiocyanate intermediate. Subsequent reaction with a secondary amine, such as ethyl piperazine-1-carboxylate, leads to the formation of a thiourea (B124793) intermediate. This intermediate undergoes an intramolecular nucleophilic aromatic substitution, where the sulfur attacks one of the fluorine-activated positions on the aromatic ring, leading to ring closure and formation of the final benzothiazinone scaffold. nih.gov This reaction yields 5-Fluoro-7-methoxy-2-(4-ethoxycarbonylpiperazine-1-yl)-1,3-benzothiazin-4-one with a reported yield of 16%. nih.gov

Table 2: Synthesis of a Benzothiazinone Derivative

| Starting Material | Key Reagents | Product | Yield | Reference |

|---|

The utilization of this compound for the specific synthesis of pyridoindole derivatives is not documented in the available research literature.

There are no documented methods in the provided literature that describe the synthesis of pyrazole (B372694) derivatives using this compound as a direct precursor.

The synthesis of triazole derivatives directly from this compound is not described in the surveyed scientific literature.

Derivatives with Selenourea (B1239437) Functionality

The synthesis of selenourea derivatives from this compound can be achieved through the formation of an intermediate aroyl isoselenocyanate. This reactive species is typically generated in situ by the reaction of the benzoyl chloride with a selenocyanate (B1200272) salt, such as potassium selenocyanate (KSeCN). The highly electrophilic carbonyl carbon of this compound is attacked by the selenocyanate anion, leading to the displacement of the chloride and formation of 2,6-difluoro-4-methoxybenzoyl isoselenocyanate.

Once formed, the isoselenocyanate serves as a versatile precursor for a variety of selenourea derivatives. The subsequent addition of a primary or secondary amine to the C=Se double bond of the isoselenocyanate intermediate yields the corresponding N-(2,6-difluoro-4-methoxybenzoyl)selenourea. For instance, the reaction with morpholine (B109124) would yield a morpholine-substituted selenourea derivative. researchgate.net Theoretical and experimental studies on similar structures suggest that selenourea derivatives can be effective scavengers of free radicals, such as superoxide (B77818) anion and hydroxyl radicals. rdd.edu.iq This antioxidant potential is a key driver for the synthesis of new compounds within this class. rdd.edu.iq The general reaction pathway is outlined below:

Reaction Scheme: Synthesis of N-Aroyl Selenourea Derivatives

Formation of Aroyl Isoselenocyanate: this compound + KSeCN → 2,6-Difluoro-4-methoxybenzoyl isoselenocyanate + KCl

Formation of Selenourea: 2,6-Difluoro-4-methoxybenzoyl isoselenocyanate + R₂NH → N-(2,6-difluoro-4-methoxybenzoyl)-N',N'-dialkylselenourea

Chromone (B188151) and Chromanone Derivatives

This compound is a valuable starting material for the synthesis of complex heterocyclic structures such as chromones (1-benzopyran-4-one) and chromanones (dihydro-1-benzopyran-4-one). These scaffolds are recognized as privileged structures in medicinal chemistry. ijrpc.comnih.gov

Chromone Synthesis: A primary route to chromones utilizing this benzoyl chloride is through a process analogous to the Baker–Venkataraman rearrangement. ijrpc.com The synthesis involves the initial acylation of a substituted 2-hydroxyacetophenone (B1195853) with this compound under basic conditions to form an ester. This ester intermediate then undergoes an intramolecular rearrangement, typically promoted by a base like potassium hydroxide, to form a 1-(2-hydroxyphenyl)-3-aryl-1,3-propanedione. The final step is an acid-catalyzed cyclodehydration, which yields the 2-aryl-substituted chromone. The presence of the 2,6-difluoro-4-methoxyphenyl moiety at the 2-position of the chromone ring is a common objective in the design of novel bioactive molecules. mdpi.com

Chromanone Synthesis: The synthesis of chromanone derivatives can be accomplished via an intramolecular Friedel-Crafts reaction. researchgate.net A common strategy involves the Michael addition of a phenol to acrylonitrile, which, after hydrolysis of the nitrile, yields a 3-phenoxypropanoic acid. researchgate.net Alternatively, a phenol can be acylated with this compound. The resulting phenyl ester can then be subjected to a Fries rearrangement to introduce the acyl group onto the aromatic ring of the phenol, followed by further steps to build the three-carbon chain required for cyclization. The final intramolecular cyclization of the appropriate 3-(aryloxy)propanoic acid derivative, often promoted by a strong acid like polyphosphoric acid, yields the chroman-4-one structure. researchgate.netucl.ac.uk

Regioselectivity and Stereocontrol in Derivatization

The chemical behavior of this compound in derivatization reactions is significantly governed by the electronic and steric effects of its substituents, which in turn dictates the regioselectivity and stereocontrol of the transformations.

Regioselectivity: The two fluorine atoms positioned ortho to the benzoyl chloride's carbonyl group create considerable steric hindrance. This steric bulk can direct the regiochemical outcome of reactions when the benzoyl group is attached to a polyfunctional molecule. For example, in the acylation of a substrate with multiple nucleophilic sites (e.g., different hydroxyl or amino groups), the sterically demanding this compound will preferentially react at the most accessible, least sterically hindered site. Furthermore, the strong electron-withdrawing nature of the ortho-fluorines enhances the electrophilicity of the carbonyl carbon, increasing its reactivity toward nucleophiles, but the steric hindrance remains a dominant controlling factor in determining the site of reaction.

Stereocontrol: In reactions where new stereocenters are formed, the 2,6-difluoro-4-methoxybenzoyl group can exert significant stereocontrol. During a nucleophilic addition to a prochiral ketone or aldehyde that bears this benzoyl group, the bulky ortho-difluorinated aromatic ring can block one face of the molecule more effectively than the other. This facial selectivity forces the incoming nucleophile to approach from the less hindered side, leading to a preferential formation of one diastereomer. This influence arises from minimizing steric strain in the reaction's transition state, a common strategy for achieving stereocontrol in asymmetric synthesis.

Impact of the 2,6-Difluoro-4-methoxybenzoyl Group on the Electronic and Structural Features of Derivatives

Electronic Features: The electronic nature of this group is a balance of competing inductive and resonance effects.

Inductive Effect (-I): The two fluorine atoms are highly electronegative, exerting a powerful electron-withdrawing inductive effect. This effect decreases the electron density of the aromatic ring and the attached carbonyl group.

Resonance Effect (+R): The para-methoxy group is a strong resonance electron-donating group, pushing electron density into the aromatic ring.

The net result of these competing effects is that the group acts as a moderate electron acceptor. nuph.edu.ua Studies on the electronic properties of a structurally similar difluoro(methoxy)methyl group (CF₂OCH₃) have determined its Hammett constants to be σI = 0.22 and σR = 0.07, quantifying it as a moderate electron acceptor through both inductive and resonance pathways. nuph.edu.uaresearchgate.net This electron-withdrawing character can influence the reactivity and physicochemical properties, such as the acidity or basicity, of other functional groups within the derivative molecule.

| Property | Effect of the 2,6-Difluoro-4-methoxybenzoyl Group |

| Inductive Effect | Strongly electron-withdrawing (-I) due to two ortho-fluorine atoms. |

| Resonance Effect | Electron-donating (+R) from the para-methoxy group. |

| Net Electronic Effect | Moderately electron-withdrawing, increasing the electrophilicity of the carbonyl carbon. |

| Acidity/Basicity | Can increase the acidity of adjacent protons and decrease the basicity of nearby functional groups. |

Structural Features: The steric bulk of the two ortho-fluorine atoms has a profound impact on the three-dimensional structure of its derivatives. To minimize steric repulsion between the ortho-fluorines and the carbonyl oxygen, the benzoyl group is forced to adopt a non-planar conformation relative to the plane of the aromatic ring. This twisting, or dihedral angle, disrupts the π-conjugation between the carbonyl group and the benzene (B151609) ring. This disruption has direct consequences on the molecule's spectroscopic properties, particularly its UV-visible absorption spectrum, and can also influence how the molecule interacts with biological targets like enzyme active sites by defining a specific three-dimensional shape.

Applications of 2,6 Difluoro 4 Methoxybenzoyl Chloride As a Key Building Block in Advanced Synthesis

Role in the Construction of Complex Molecular Architectures

The primary role of 2,6-Difluoro-4-methoxybenzoyl chloride in the synthesis of complex molecules is to function as an acylating agent, enabling the formation of robust amide bonds. This reaction is fundamental in connecting different molecular fragments to build larger, more intricate structures. For instance, in the development of novel bioactive compounds, such as modern insecticides, a common strategy involves the reaction of a substituted benzoyl chloride with a complex aniline (B41778) or another nitrogen-containing heterocyclic compound.

This process, known as N-acylation, results in the formation of a diamide (B1670390) structure, which is a key feature in many advanced insecticidal molecules. scielo.br The specific substitution pattern on the benzoyl chloride, in this case, two fluorine atoms and a methoxy (B1213986) group, is crucial for establishing the final three-dimensional shape and electronic properties of the molecule, which in turn dictates its biological activity. The synthesis of N-phenylbenzamide derivatives is a well-established method for creating such complex architectures. nih.govchemicalbook.com

Contribution to the Synthesis of Fluorinated Compounds with Tuned Properties

The introduction of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry and agrochemical design to fine-tune the properties of a compound. Fluorine's high electronegativity and relatively small size can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

Development of Novel Ligands for Catalysis

While acyl chlorides are known precursors for various chemical structures, the specific application of this compound in the development of novel ligands for catalysis is not extensively documented in publicly available literature.

Synthesis of Acylphosphine Ligands for Rhodium-Catalyzed Hydrosilylation

Acylphosphines are a class of organophosphorus compounds that can serve as ligands in transition metal catalysis. In principle, an acylphosphine could be synthesized from this compound by reaction with a phosphide (B1233454) anion. However, specific research detailing the synthesis of such ligands from this particular benzoyl chloride for use in rhodium-catalyzed hydrosilylation has not been identified in the reviewed scientific literature.

Applications in Materials Science Research

The use of fluorinated aromatic compounds is a growing area in materials science due to their unique electronic properties and stability. However, specific applications of this compound in this field are not well-established.

Incorporation into Components for Organic Light-Emitting Diodes (OLEDs)

Fluorinated organic molecules are often investigated for use in OLEDs to enhance charge transport and device stability. Despite this general trend, there is no specific information in the available literature to indicate that this compound has been incorporated into components for OLEDs.

Intermediate for Other Advanced Chemical Synthesis

This compound serves as a key intermediate in the synthesis of specialized chemical compounds, most notably in the agrochemical sector. Its structure is particularly relevant for the creation of novel diamide insecticides. scielo.br Benzoylurea-based insecticides, which are synthesized from related intermediates like 2,6-difluorobenzoyl isocyanate, function by inhibiting chitin (B13524) synthesis in insects. google.com

The synthesis of advanced diamide insecticides often involves reacting a substituted benzoyl chloride, such as this compound, with a complex amine-containing fragment. This modular approach allows for the creation of large libraries of potential insecticide candidates with varied substituents to optimize for potency and selectivity. nih.gov Furthermore, this benzoyl chloride can be used as a reactant with pyridine-N-oxides to create substituted pyridine (B92270) derivatives, which are an important class of compounds in organic synthesis due to their presence in natural products and biologically active molecules. researchgate.netsemanticscholar.org

Interactive Data Table: Properties of this compound (Note: Physical properties may vary slightly based on source and purity.)

| Property | Value |

| Chemical Formula | C₈H₅ClF₂O₂ |

| Molecular Weight | 206.58 g/mol |

| CAS Number | 125369-56-4 |

| Appearance | Solid (Typical) |

| Primary Function | Acylating Agent |

Advanced Characterization Methodologies in Research

Spectroscopic Techniques for Elucidating Reaction Intermediates and Product Structures

Spectroscopy is a cornerstone for the structural analysis of organic compounds. In the context of 2,6-Difluoro-4-methoxybenzoyl chloride, techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) are crucial for verifying the structures of both stable products and transient reaction intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy is particularly powerful due to its ability to provide detailed information about the chemical environment of specific nuclei.

¹H NMR spectroscopy would be used to identify the protons in the molecule. The aromatic proton would appear as a characteristic singlet, and the methoxy (B1213986) group protons would also produce a distinct singlet.

¹³C NMR provides information on the carbon skeleton of the molecule and its derivatives.

¹⁹F NMR is essential for compounds containing fluorine, offering high sensitivity and allowing for precise characterization of the fluorine atoms' environment within the molecule. For derivatives of this compound, the chemical shifts and coupling constants in ¹⁹F NMR spectra are highly informative for confirming successful substitution reactions. For instance, in studies of substituted 2-phenacylbenzoxazole difluoroboranes, ¹⁹F NMR signals were observed as quartets, confirming the presence of two fluorine atoms bonded to a boron atom. mdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound would be dominated by a strong absorption band characteristic of the carbonyl (C=O) group in the acyl chloride, typically found in the region of 1750-1815 cm⁻¹. The presence of C-F and C-O stretching vibrations would also be key indicators. Comparing the FTIR spectra before and after a reaction, for example, the disappearance of the C=O stretch of the acyl chloride and the appearance of a new carbonyl stretch (e.g., an ester or amide) can confirm the transformation.

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can confirm the molecular formula of a synthesized derivative with high accuracy. Fragmentation patterns observed in the mass spectrum can further aid in structural elucidation.

Elucidating the structure of short-lived reaction intermediates is a significant challenge. These species are often highly reactive and present in low concentrations. acs.org Advanced techniques such as in situ spectroscopy can monitor reactions in real-time. Infrared ion spectroscopy, for example, has been successfully used to characterize highly reactive intermediates like glycosyl cations. acs.org In the context of reactions involving this compound, an acylium ion intermediate might be formed, especially in Friedel-Crafts acylation reactions. youtube.com Detecting such fleeting species could involve specialized mass spectrometry techniques capable of sampling directly from a reaction mixture on very short timescales, such as desorption electrospray ionization (DESI). stanford.edu

Interactive Table: Representative NMR Data for Derivatives

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Notes |

| ¹H | 6.5 - 7.8 | s, d, t, m | Aromatic protons, signal position and multiplicity depend on the substitution pattern of the derivative. |

| ¹H | 3.8 - 4.0 | s | Methoxy (OCH₃) group protons. |

| ¹³C | 160 - 170 | s | Carbonyl carbon (e.g., in amide or ester derivatives). |

| ¹³C | 150 - 165 (C-F, C-O) | d, t | Aromatic carbons attached to fluorine or oxygen, often showing coupling to fluorine. |

| ¹³C | 55 - 60 | q | Methoxy (OCH₃) group carbon. |

| ¹⁹F | -110 to -140 | s, d, m | Fluorine atoms on the aromatic ring. Chemical shift is sensitive to the electronic nature of substituents. |

Crystallographic Analysis of Complex Derivatives

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While the crystal structure of this compound itself may not be widely reported, the analysis of its complex derivatives is critical for understanding stereochemistry, conformation, and intermolecular interactions in the solid state.

The process involves growing a high-quality single crystal of a derivative, which can then be analyzed by XRD to yield precise data on bond lengths, bond angles, and torsional angles. This information confirms the connectivity and absolute configuration of the molecule. For example, the analysis of a 1-(2-fluorobenzoyl)-2,7-dimethoxynaphthalene derivative revealed a non-coplanar structure where the benzoyl group is twisted almost perpendicularly to the naphthalene (B1677914) ring system. nih.gov Such conformational details are impossible to obtain reliably from spectroscopy alone.

Furthermore, crystallographic data illuminates the supramolecular architecture, revealing how molecules pack in the crystal lattice. This packing is governed by non-covalent interactions such as hydrogen bonds, halogen bonds, and π–π stacking. In the crystal structure of (E)-2-(4-((3,4-difluorobenzyl)oxy)styryl)-4,6-dimethoxybenzaldehyde, C–H⋯π interactions were found to link molecules into a layered structure. researchgate.net Understanding these interactions is vital in materials science, where crystal packing influences physical properties like solubility and melting point.

Interactive Table: Example Crystallographic Data for a Fluorinated Aromatic Compound

| Parameter | Value | Reference |

| Crystal System | Triclinic | researchgate.net |

| Space Group | P-1 | researchgate.net |

| a (Å) | 8.3962(8) | researchgate.net |

| b (Å) | 11.1939(19) | researchgate.net |

| c (Å) | 11.596(2) | researchgate.net |

| α (°) | 64.877(17) | researchgate.net |

| β (°) | 85.781(11) | researchgate.net |

| γ (°) | 86.894(10) | researchgate.net |

| Volume (ų) | 983.8(3) | researchgate.net |

| Z | 2 | researchgate.net |

Data from the crystal structure of C₂₄H₂₀F₂O₄. researchgate.net

Advanced Analytical Methods for Reaction Monitoring and Quantification

To optimize reaction conditions and understand reaction kinetics, advanced analytical methods are employed to monitor the consumption of reactants and the formation of products over time. High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose.

For reactions involving this compound, a reverse-phase HPLC method would typically be developed. sielc.com This involves separating the components of a reaction mixture on a nonpolar stationary phase (like C18) with a polar mobile phase (often a mixture of acetonitrile (B52724) and water). oup.com By taking aliquots from the reaction at specific time intervals and analyzing them by HPLC, a quantitative profile of the reaction can be built. The concentration of each species is determined by the area of its corresponding peak in the chromatogram, which can be correlated to concentration using a calibration curve. This approach allows for the determination of reaction rates and the investigation of reaction mechanisms. For example, kinetic studies of the Friedel-Crafts acylation of anisole (B1667542) with benzoyl chloride have been performed to evaluate catalyst performance and reaction efficiency. nih.govfrontiersin.org

Coupling HPLC with mass spectrometry (LC-MS) provides an even more powerful analytical technique. LC-MS not only separates the components of a mixture but also provides mass information for each, enabling the confident identification of products, byproducts, and even trace impurities. Benzoyl chloride itself is used as a derivatizing agent in some analytical methods to improve the chromatographic behavior and MS sensitivity of target analytes, demonstrating the compatibility of this class of compounds with LC-MS analysis. nih.govnih.gov This technique would be invaluable for analyzing complex reaction mixtures derived from this compound, ensuring that all components are identified and quantified accurately.

Interactive Table: Representative HPLC Method for Reaction Monitoring

| Parameter | Condition | Purpose |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Separation of nonpolar to moderately polar compounds. |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) | Elution of components with varying polarities. Formic acid improves peak shape and MS compatibility. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separation. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Detection | Diode-Array Detector (DAD) at 254 nm / Mass Spectrometer (MS) | DAD for quantification of aromatic compounds. MS for identification based on mass-to-charge ratio. |

| Injection Vol. | 5 µL | Standard volume for analytical HPLC. |

Future Research Directions and Emerging Trends

Development of Sustainable and Environmentally Benign Synthetic Routes

Future research will increasingly focus on the development of sustainable and environmentally friendly methods for the synthesis of 2,6-difluoro-4-methoxybenzoyl chloride. Traditional methods for producing acyl chlorides often rely on reagents like thionyl chloride or oxalyl chloride, which can generate hazardous byproducts. Green chemistry principles are driving the exploration of alternative synthetic pathways.

One promising avenue is the use of catalytic methods that avoid stoichiometric activating agents. For instance, processes that directly convert the corresponding carboxylic acid to the acyl chloride with high atom economy and minimal waste are highly desirable. Research into solid-supported catalysts or biocatalytic approaches could offer more sustainable alternatives.

Furthermore, the adoption of greener solvents is a critical aspect of sustainable synthesis. The use of bio-based solvents, such as Cyrene™, is being investigated as a replacement for conventional dipolar aprotic solvents like dimethylformamide and dichloromethane (B109758) in amide synthesis from acid chlorides. rsc.org The development of a robust and scalable process for amide formation using this compound in such green solvents represents a significant future research direction. rsc.org Additionally, conducting reactions in aqueous media, where possible, aligns with the principles of green chemistry by minimizing the use of volatile organic compounds. tandfonline.com

The table below outlines potential areas of investigation for the sustainable synthesis of this compound.

| Research Area | Potential Advantages |

| Catalytic Conversion | Reduced waste, higher atom economy, avoidance of hazardous reagents. |

| Biocatalysis | Mild reaction conditions, high selectivity, use of renewable resources. |

| Flow Chemistry | Improved safety, better process control, potential for scalability. |

| Green Solvents | Reduced environmental impact, improved worker safety. |

Exploration of Novel Catalytic Transformations for Enhanced Selectivity

The development of novel catalytic transformations involving this compound is a key area for future research, with a strong emphasis on achieving high selectivity. While Friedel-Crafts acylation is a common application, the unique electronic properties imparted by the fluorine and methoxy (B1213986) substituents open the door to a wider range of catalytic reactions.